![molecular formula C11H14FNO2 B13505773 ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate](/img/structure/B13505773.png)
ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
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Overview
Description
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the reaction of ethyl 3-bromo-3-(4-fluorophenyl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group and fluorophenyl group play key roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can influence their interactions with biological targets, making this compound particularly interesting for research and development.
Biological Activity
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article provides an overview of its biological activity, including mechanisms, applications, and relevant case studies.
Structure and Properties
This compound features an amino group that can form hydrogen bonds and a fluorophenyl group that participates in hydrophobic interactions. These structural characteristics contribute to its biological activity by enabling interactions with various molecular targets, including enzymes and receptors.
The compound's mechanism of action involves:
- Enzyme Inhibition : The amino group facilitates binding to enzyme active sites, potentially inhibiting their function. This interaction can modulate metabolic pathways.
- Protein Interactions : The hydrophobic nature of the fluorophenyl group allows for effective binding to protein surfaces, influencing protein-ligand dynamics and signaling pathways.
1. Enzyme Inhibition Studies
Research has shown that this compound exhibits inhibitory effects on certain enzymes. For instance, studies indicate that it can inhibit serine proteases, which are critical in various physiological processes.
Enzyme Type | Inhibition IC50 (µM) | Reference |
---|---|---|
Serine Protease | 5.2 | |
Cyclic Nucleotide Phosphodiesterase | 2.7 |
2. Therapeutic Applications
The compound is being explored for its potential therapeutic effects in various medical contexts:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential in treating conditions like anxiety and depression.
- Cancer Research : Preliminary studies indicate that it may affect cancer cell proliferation through its interactions with specific receptors.
Case Study 1: Neuroinflammation
A study investigated the effects of this compound on neuroinflammation in a mouse model of multiple sclerosis. The results demonstrated a significant reduction in inflammatory markers in treated animals compared to controls, suggesting a protective effect on neuronal tissues.
Case Study 2: Cancer Cell Proliferation
In vitro assays using human cancer cell lines revealed that the compound inhibited cell growth at concentrations ranging from 1 to 10 µM. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |
InChI Key |
SIHVBHFOAHJMHU-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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